N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide
Overview
Description
N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide: is an organic compound that features a combination of aromatic amines, chlorinated phenyl groups, and phenoxyacetamide structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-4-chlorophenol and 3,5-dimethylphenol.
Formation of Phenoxyacetic Acid: 3,5-dimethylphenol is reacted with chloroacetic acid under basic conditions to form 3,5-dimethylphenoxyacetic acid.
Amide Formation: The 3,5-dimethylphenoxyacetic acid is then converted to its acyl chloride derivative using thionyl chloride. This acyl chloride is subsequently reacted with 3-amino-4-chlorophenol to form the desired amide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent systems are optimized to maximize yield and purity.
Catalysis: Catalysts may be employed to enhance reaction rates and selectivity.
Purification: Industrial methods often involve advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or alkyl halides.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is studied for its potential use in the development of novel polymers and materials with specific electronic properties.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and pain, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Amino-3-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide: Similar structure but with different positioning of the amino and chlorine groups.
N-(3-Amino-4-bromophenyl)-2-(3,5-dimethylphenoxy)acetamide: Bromine substituted for chlorine.
N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)acetamide: Different substitution on the phenoxy group.
Uniqueness
N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-5-11(2)7-13(6-10)21-9-16(20)19-12-3-4-14(17)15(18)8-12/h3-8H,9,18H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJNMUBFQDONLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.